molecular formula C12H11N5O B2690068 3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole CAS No. 2415553-41-0

3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole

Cat. No.: B2690068
CAS No.: 2415553-41-0
M. Wt: 241.254
InChI Key: JXDWCIULJBWXPZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential biological activity. This compound features a unique structure combining a cyclopropyl group, a triazolopyridine moiety, and an oxadiazole ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole typically involves the formation of the triazolopyridine and oxadiazole rings through cyclization reactions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, leading to the formation of the triazolopyridine moiety . The oxadiazole ring can be introduced through a subsequent cyclization step involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents can be employed to scale up the production process while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole is unique due to its combination of the cyclopropyl group, triazolopyridine moiety, and oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-7-14-15-10-5-4-9(6-17(7)10)12-13-11(16-18-12)8-2-3-8/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDWCIULJBWXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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